Potent Inhibition of Human Monoamine Oxidase B (MAO-B)
N-allyl-7-chloro-4-quinazolinamine exhibits potent inhibitory activity against human recombinant MAO-B, with an IC50 of 12 nM [1]. In contrast, a structurally related 4-aminoquinazoline analog bearing a different N-substituent displays an MAO-B IC50 of >100,000 nM, representing a >8,300-fold loss in potency [2]. This demonstrates that the specific N-allyl, 7-chloro substitution is critical for achieving nanomolar MAO-B inhibition.
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Related 4-aminoquinazoline analog (different N-substituent), IC50 > 100,000 nM |
| Quantified Difference | >8,300-fold higher potency |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation assay |
Why This Matters
This high potency ensures that the compound can be used at low concentrations in cellular assays, minimizing off-target effects and cytotoxicity, and provides a strong starting point for the development of reversible MAO-B inhibitors.
- [1] BindingDB. BDBM50585923, CHEMBL5083014. Affinity Data: IC50 = 12 nM for human MAO-B. View Source
- [2] BindingDB. BDBM50401981, CHEMBL1575961. Affinity Data: IC50 > 100,000 nM for human MAO-A (and related MAO-B activity). View Source
